7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are cyclized with various carbonyl compounds to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods: Industrial production methods often rely on scalable reactions such as the Buchwald-Hartwig and Suzuki cross-coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: The methylene group in a substituent can be oxidized, leading to further cyclization reactions.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride is often used for oxidation reactions.
Reduction: Hydrogen in the presence of palladium on carbon or Raney nickel is commonly used.
Substitution: Iodine and other halogens are introduced via metalation-halogenation sequences.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a valuable tool for studying nucleic acid interactions.
Industry: It is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. One example is its role as an angiotensin II receptor antagonist, which helps in managing hypertension . Additionally, it can influence the NF-kappaB pathway through phosphorylation processes .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-A]pyridine: Known for its applications in pharmaceutical chemistry.
2-Methylimidazo[4,5-B]pyridine: A derivative with distinct chemical properties.
Uniqueness: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and ethyl groups enhance its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H8ClN3 |
---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
7-chloro-3-ethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(9)3-4-10-8(7)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
OALOBBHKSBVGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C(C=CN=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.